molecular formula C19H14N4O4S B605583 ARN19874

ARN19874

Katalognummer: B605583
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: OPBGIIQHYNFABO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ARN19874 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinazolin-Kerns. Die wichtigsten Schritte umfassen:

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff mit einer Reinheit von ≥98% hergestellt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate werden häufig auf ihre potenziellen biologischen Aktivitäten untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der N-Acyl-Phosphatidylethanolamin-Phospholipase D zu untersuchen.

    Biologie: Untersucht auf seine Rolle bei der Modulation von Lipid-Signalwegen und seine Auswirkungen auf zelluläre Prozesse.

    Medizin: Untersucht auf potenzielle therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit dem Lipidstoffwechsel und der Signalübertragung.

    Industrie: Wird bei der Entwicklung neuer Inhibitoren für die biochemische Forschung eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der N-Acyl-Phosphatidylethanolamin-Phospholipase D. Dieses Enzym ist für die Produktion von N-Acylethanolaminen verantwortlich, die an verschiedenen biologischen Prozessen beteiligt sind, wie z. B. Neurotransmission, Immunmodulation und Energiehaushalt. Durch die Hemmung dieses Enzyms moduliert this compound die Spiegel dieser bioaktiven Lipide und beeinflusst so die damit verbundenen Signalwege .

Analyse Chemischer Reaktionen

Types of Reactions

ARN19874 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .

Wissenschaftliche Forschungsanwendungen

ARN19874 is a compound that has garnered attention in scientific research due to its role as a selective inhibitor of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the metabolism of endocannabinoids. This article will explore the applications of this compound, focusing on its biochemical mechanisms, potential therapeutic uses, and relevant case studies.

Neuropharmacology

This compound has significant implications in neuropharmacology due to its ability to modulate endocannabinoid levels. By inhibiting NAPE-PLD, this compound can influence neuroprotective mechanisms and potentially serve as a therapeutic candidate for neurodegenerative diseases such as Parkinson's disease. Experimental models have demonstrated that this compound can alter lipid profiles and behavioral responses associated with endocannabinoid signaling .

Pain Management

The compound's role in regulating endocannabinoid levels positions it as a potential agent for pain management therapies. By increasing anandamide levels through NAPE-PLD inhibition, this compound may help alleviate chronic pain conditions . Research indicates that modulation of the endocannabinoid system can lead to significant analgesic effects, making this compound a candidate for further investigation in pain relief protocols.

Obesity and Metabolic Disorders

Research has shown that this compound could be instrumental in understanding obesity-related metabolic disorders. By influencing lipid metabolism pathways, the compound may provide insights into how endocannabinoids affect appetite and energy balance . Studies focusing on the pharmacological effects of this compound could lead to new strategies for managing obesity.

Behavioral Studies

In behavioral research, this compound has been linked to alterations in emotional behavior in animal models. The compound's ability to activate the hypothalamus-pituitary-adrenal (HPA) axis suggests it could be useful in studying stress responses and anxiety disorders . These findings open avenues for exploring the therapeutic potential of this compound in psychiatric conditions.

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on neurodegenerative models induced by toxins such as 6-hydroxydopamine. Results indicated that treatment with this compound led to increased N-acyl phosphatidylethanolamine levels and reduced neurotoxic effects, suggesting its potential as a neuroprotective agent .

Case Study 2: Pain Modulation

In a controlled experiment assessing pain response in rodents, administration of this compound resulted in significant reductions in pain perception compared to controls. This study highlighted the compound's potential application in developing analgesic therapies targeting the endocannabinoid system .

Case Study 3: Impact on Lipid Metabolism

Research examining lipid profiles post-ARN19874 treatment revealed substantial changes in levels of various bioactive lipids. This study provided insights into how selective inhibition of NAPE-PLD can influence metabolic pathways associated with obesity and related disorders .

Wirkmechanismus

ARN19874 exerts its effects by selectively inhibiting N-acyl phosphatidylethanolamine phospholipase D. This enzyme is responsible for the production of N-acylethanolamines, which are involved in various biological processes such as neurotransmission, immunomodulation, and energy balance. By inhibiting this enzyme, this compound modulates the levels of these bioactive lipids, thereby affecting the associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

ARN19874 is a selective inhibitor of N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acyl-ethanolamines (NAEs), which play critical roles in various physiological processes, including inflammation, pain modulation, and appetite regulation. This article explores the biological activity of this compound, detailing its mechanisms of action, potency, and implications for therapeutic applications.

NAPE-PLD catalyzes the conversion of N-acyl-phosphatidylethanolamines to NAEs. This compound functions as a competitive inhibitor of this enzyme, demonstrating significant selectivity for NAPE-PLD over other phospholipases. The compound exhibits an IC50 value of 34 μM, indicating its efficacy in inhibiting NAPE-PLD activity in vitro .

Potency and Selectivity

The potency of this compound has been compared with other known inhibitors. In a high-throughput screening study, this compound was identified as one of the most promising candidates among a library of compounds, showing a competitive inhibition profile. It was found to increase NAPE levels in HEK293 cells without significantly affecting most NAE levels, highlighting its selective action on the biosynthetic pathway .

CompoundIC50 (μM)Selectivity for NAPE-PLD
This compound34High
Lithocholic Acid68Moderate
Other inhibitors (various)1.6 - 19.1Variable

Case Study 1: In Vitro Effects on Cell Lines

In a study examining the effects of this compound on human cell lines, it was observed that treatment with this compound resulted in increased levels of N-acyl-phosphatidylethanolamines while maintaining low levels of NAEs. This suggests that this compound effectively alters lipid metabolism pathways without causing widespread changes to downstream signaling molecules .

Case Study 2: Potential Therapeutic Applications

Research indicates that modulation of the NAPE-PLD pathway could have therapeutic implications for conditions such as obesity, chronic pain, and inflammation. For instance, inhibiting NAPE-PLD with this compound could potentially reduce the synthesis of pro-inflammatory NAEs, thereby providing a novel approach to managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound and its analogs have provided insights into the structural features necessary for effective inhibition of NAPE-PLD. Modifications to the core structure have yielded compounds with varying potencies, with some derivatives exhibiting enhanced activity compared to this compound itself. These findings are critical for guiding future drug development efforts aimed at optimizing NAPE-PLD inhibitors .

Eigenschaften

IUPAC Name

2,4-dioxo-N-(4-pyridin-4-ylphenyl)-1H-quinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)28(26,27)23-14-3-1-12(2-4-14)13-7-9-20-10-8-13/h1-11,23H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBGIIQHYNFABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARN19874
Reactant of Route 2
Reactant of Route 2
ARN19874
Reactant of Route 3
Reactant of Route 3
ARN19874
Reactant of Route 4
Reactant of Route 4
ARN19874
Reactant of Route 5
Reactant of Route 5
ARN19874
Reactant of Route 6
Reactant of Route 6
ARN19874
Customer
Q & A

Q1: What makes ARN19874 significant in the context of NAPE-PLD research?

A: this compound is notable for being the first reported small-molecule inhibitor specifically targeting NAPE-PLD. [] Prior to its discovery, research on NAPE-PLD and its role in N-acyl-ethanolamide biosynthesis was hindered by the lack of potent and selective inhibitors. this compound's emergence opened new avenues for investigating this enzyme and its associated pathways.

Q2: How does the discovery of this compound compare to other NAPE-PLD inhibitors discussed in the research?

A: The research highlights that while compounds like lithocholic acid (LCA) demonstrated NAPE-PLD inhibitory activity, they also exhibited significant activity on other targets like TGR5. [] This lack of selectivity posed challenges in isolating the specific effects of NAPE-PLD inhibition. this compound, while less potent than subsequently discovered inhibitors like hexachlorophene and bithionol, provided a crucial starting point for further development of selective NAPE-PLD inhibitors. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.